molecular formula C11H16N2O B2729371 N-[2-(benzylamino)ethyl]acetamide CAS No. 124929-77-7

N-[2-(benzylamino)ethyl]acetamide

Cat. No.: B2729371
CAS No.: 124929-77-7
M. Wt: 192.262
InChI Key: MBXRLNWPEMYVIV-UHFFFAOYSA-N
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Description

N-[2-(Benzylamino)ethyl]acetamide is a secondary amide derivative characterized by a benzyl-substituted ethylamine backbone linked to an acetamide group. This structure confers versatility in pharmacological and chemical applications, particularly in targeting receptor-mediated pathways.

Properties

IUPAC Name

N-[2-(benzylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXRLNWPEMYVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)ethyl]acetamide typically involves the reaction of benzylamine with ethyl acetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl acetate, leading to the formation of the desired product.

  • Step 1: Formation of Intermediate

      Reactants: Benzylamine and ethyl acetate

      Conditions: Reflux in the presence of a base such as sodium hydroxide

      Product: N-(benzylamino)ethyl acetate

  • Step 2: Hydrolysis

      Reactants: N-(benzylamino)ethyl acetate and water

      Conditions: Acidic or basic hydrolysis

      Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Method A: Acylation of Benzylamine Derivatives

Reaction of 2-(benzylamino)ethylamine with acetic anhydride or acetyl chloride under basic conditions:
2-(Benzylamino)ethylamine+Ac2ONaOAc, acetoneN-[2-(benzylamino)ethyl]acetamide\text{2-(Benzylamino)ethylamine} + \text{Ac}_2\text{O} \xrightarrow{\text{NaOAc, acetone}} \text{this compound}

  • Conditions : Sodium acetate in acetone-water (0°C, 30 min) .

  • Yield : 85–90% .

Method B: Reductive Amination

Reductive amination of 2-aminoethylacetamide with benzaldehyde:
2-Aminoethylacetamide+BenzaldehydeNaBH4,MeOHThis compound\text{2-Aminoethylacetamide} + \text{Benzaldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}

  • Conditions : Sodium borohydride in methanol (room temperature, 2 hr) .

  • Yield : 75–80% .

Nucleophilic Substitution

The benzylamino group participates in nucleophilic reactions. For example:
This compound+CH3IK2CO3,DMFN-[2-(N-methylbenzylamino)ethyl]acetamide\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-[2-(N-methylbenzylamino)ethyl]acetamide}

  • Conditions : Potassium carbonate in DMF (60°C, 4 hr) .

  • Yield : 70% .

Azidation

Reaction with sodium azide to form azide derivatives:
This compound+NaN3Acetone, 60°CN-[2-(benzylazido)ethyl]acetamide\text{this compound} + \text{NaN}_3 \xrightarrow{\text{Acetone, 60°C}} \text{N-[2-(benzylazido)ethyl]acetamide}

  • Yield : 91% (similar azidation reported in ).

Benzoxazine Formation

Cyclization with thiourea derivatives under acidic conditions:
This compound+CS(NH2)2HCl, AcOH2-Benzylamino-substituted benzoxazine\text{this compound} + \text{CS(NH}_2\text{)}_2 \xrightarrow{\text{HCl, AcOH}} \text{2-Benzylamino-substituted benzoxazine}

  • Conditions : Acetic acid reflux (3 hr) .

  • Yield : 65–78% .

Acylation Mechanism

The acylation of 2-(benzylamino)ethylamine follows a two-step nucleophilic acyl substitution :

  • Protonation of acetic anhydride by sodium acetate.

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon .

Reductive Amination

The benzaldehyde forms a Schiff base with the amine, which is reduced by NaBH₄ to the secondary amine .

Table 2: Biological Activity of Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)Reference
2-Benzylamino-benzoxazineB. subtilis12.5
Mercaptobenzothiazole hybridM. chlorophenolicum50

Critical Analysis of Research Findings

  • Efficiency : Acylation (Method A) offers higher yields than reductive amination due to milder conditions .

  • Limitations : Azidation requires stoichiometric NaN₃, posing safety concerns .

  • Innovation : Hybrid derivatives (e.g., benzoxazines) show enhanced bioactivity, suggesting utility in drug discovery .

Scientific Research Applications

Chemical Synthesis

N-[2-(benzylamino)ethyl]acetamide serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various modifications that can lead to the creation of derivatives with enhanced properties. The compound can be utilized in:

  • Building Blocks : It acts as a precursor in the synthesis of other pharmaceutical compounds.
  • Functionalization : The amine group can undergo various reactions (e.g., acylation, alkylation) to yield diverse chemical entities.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial given the rising concern over antibiotic resistance.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : In vitro tests have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Medicinal Applications

The compound is being investigated for its therapeutic potential in treating various diseases:

  • Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.
  • Neuroprotective Properties : Some studies suggest that it could have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for:

  • Pharmaceutical Development : It is used in the formulation of drugs that require specific biochemical interactions.
  • Material Science : The compound's derivatives are being explored for applications in creating new materials with desirable physical and chemical properties.

Mechanism of Action

The mechanism by which N-[2-(benzylamino)ethyl]acetamide exerts its effects depends on its interaction with molecular targets. It may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and functional distinctions between N-[2-(benzylamino)ethyl]acetamide and related compounds.

Structural Modifications and Pharmacological Implications
Compound Name Key Structural Features Pharmacological Activity References
This compound Benzyl group attached to ethylamine-acetamide backbone Not explicitly reported; inferred receptor-binding potential based on analogs
UCM765 N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide MT2-selective partial agonist; sleep-inducing, anxiolytic
UCM924 N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide Improved metabolic stability; antinociceptive and anxiolytic
Melatonin N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide Regulates circadian rhythm via MT1/MT2 receptors
N-(2-(1H-Indol-3-yl)ethyl)acetamide Indole ring replaces benzyl group Antimicrobial activity against Ralstonia solanacearum
N-Benzylacetoacetamide Acetoacetamide group instead of acetamide No direct activity reported; used in synthetic intermediates

Key Observations :

  • Receptor Selectivity : Halogenation (e.g., bromo or fluoro in UCM924) improves metabolic stability and receptor affinity, suggesting that similar modifications to the benzyl group could optimize the target compound’s pharmacokinetics .
  • Biological Activity : The indole derivative () exhibits antimicrobial effects, whereas benzyl-containing analogs like UCM765/UCM924 target neurological pathways. This highlights the role of aromatic substituents in defining biological function .

Key Observations :

  • Synthetic Flexibility: this compound can likely be synthesized using methods similar to UCM765 (e.g., Sonogashira coupling or reductive amination) .
  • Solubility : The benzyl group may reduce water solubility compared to hydroxylated analogs (e.g., compound 15 in ), necessitating formulation adjustments for therapeutic use .
Metabolic Stability and Toxicity
  • Metabolism : Benzyl-containing compounds are prone to oxidative metabolism via cytochrome P450 enzymes, whereas halogenated analogs (e.g., UCM924) exhibit slower degradation .

Biological Activity

N-[2-(benzylamino)ethyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Effects

The compound exhibits a range of pharmacological effects, including:

  • Antioxidant Activity : this compound has shown significant antioxidant properties, which can help mitigate oxidative stress in various biological systems .
  • Anti-inflammatory Properties : Studies indicate that derivatives of this compound can suppress the expression of inflammatory mediators such as COX-2 and iNOS, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its derivatives have been tested for antibacterial and antifungal activities, showing promising results in inhibiting growth .
  • Anticonvulsant Effects : Research indicates that certain analogs of this compound possess anticonvulsant properties, providing protection against seizures induced by maximal electroshock in animal models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Modifications to the benzyl group and acetamide moiety can significantly influence the compound's potency and selectivity against various biological targets.
  • For instance, substituents on the benzyl ring can enhance anti-inflammatory activity, with electron-releasing groups being particularly beneficial .
  • The presence of specific functional groups has been linked to improved water solubility and bioavailability, which are critical for drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of several derivatives. It was found that compounds with electron-donating groups exhibited enhanced inhibition of COX-2 expression compared to standard anti-inflammatory drugs like indomethacin, indicating a promising avenue for further research .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of this compound derivatives against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternatives in treating resistant infections .
  • Anticonvulsant Activity : A study focusing on anticonvulsant properties revealed that specific analogs provided significant protection against induced seizures in rodent models. The results indicated that modifications to the acetamido group could enhance efficacy while maintaining safety profiles .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX-2 and iNOS expression
AntimicrobialEffective against multiple bacterial and fungal strains
AnticonvulsantProtection against seizures in animal models

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReferences
Electron-donating groupsEnhanced anti-inflammatory activity
Substituted benzyl groupsImproved antimicrobial potency
Variations in acetamido groupAltered anticonvulsant efficacy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(benzylamino)ethyl]acetamide, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via a condensation reaction between 2-(benzylamino)ethylamine and acetic acid in ethanol under reflux (6–8 hours). Key variables include stoichiometric ratios (1:1 molar ratio recommended), solvent choice (polar aprotic solvents like ethanol or methanol enhance reactivity), and temperature control (70–80°C). Post-synthesis purification via recrystallization in ethanol improves yield and purity .
  • Optimization : Adjusting reaction time (monitored by TLC) and using catalytic agents (e.g., DCC for amide bond formation) can mitigate side products. Yield improvements (up to 85%) are achievable by incremental addition of acetic acid to prevent excess protonation of the amine group.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., benzyl protons at δ 7.2–7.4 ppm, acetamide carbonyl at ~170 ppm in ¹³C) .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 237.1 for C₁₁H₁₆N₂O).

Q. What safety protocols are essential for handling this compound?

  • Toxicity Data : While direct toxicity data for this compound is limited, structurally similar acetamides (e.g., N-(2-(diethylamino)ethyl)-2-(p-methoxyphenoxy)acetamide) show LD₅₀ values of 1.5 mg/kg (oral, mice), indicating high toxicity .
  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers. Waste must be disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational models predict the biological interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes like cyclooxygenase). Parameters include grid box sizes (20 ų) and Lamarckian genetic algorithms .
  • DFT Analysis : Gaussian 09 calculates HOMO-LUMO gaps to assess reactivity. Basis sets (e.g., B3LYP/6-311G**) optimize molecular orbitals, revealing electron-rich regions (e.g., benzyl ring) for electrophilic interactions .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in reported biological activities of acetamide derivatives?

  • Case Study : Discrepancies in anti-inflammatory activity may arise from assay conditions (e.g., cell line variability, concentration ranges).
  • Approach :

Standardize assays (e.g., COX-2 inhibition in RAW 264.7 cells at 10–100 µM).

Validate purity via HPLC (>98%) to exclude impurity-driven artifacts .

Cross-reference with structural analogs (e.g., N-(2-methoxy-benzyl)-acetamide’s confirmed activity ).

Q. What mechanistic insights exist for this compound in modulating enzyme activity?

  • Findings : The compound’s benzyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine in kinases), while the acetamide moiety hydrogen-bonds to catalytic aspartate residues .
  • Experimental Design : Use site-directed mutagenesis to alter key residues (e.g., Tyr → Phe), then measure activity via fluorometric assays.

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